molecular formula C9H10ClNO2 B14043262 1-(4-Amino-2-hydroxyphenyl)-3-chloropropan-1-one

1-(4-Amino-2-hydroxyphenyl)-3-chloropropan-1-one

Cat. No.: B14043262
M. Wt: 199.63 g/mol
InChI Key: ZSJWFXSWRUPTPL-UHFFFAOYSA-N
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Description

1-(4-Amino-2-hydroxyphenyl)-3-chloropropan-1-one is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-hydroxyphenyl)-3-chloropropan-1-one typically involves the reaction of 4-amino-2-hydroxybenzaldehyde with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-hydroxyphenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaS).

Major Products Formed:

    Oxidation: Formation of this compound derivatives with ketone or aldehyde groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1-(4-Amino-2-hydroxyphenyl)-3-chloropropan-1-one is unique due to the presence of the chloropropanone moiety, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in a wider range of chemical reactions and enhances its potential as a bioactive compound.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

1-(4-amino-2-hydroxyphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C9H10ClNO2/c10-4-3-8(12)7-2-1-6(11)5-9(7)13/h1-2,5,13H,3-4,11H2

InChI Key

ZSJWFXSWRUPTPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)CCCl

Origin of Product

United States

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